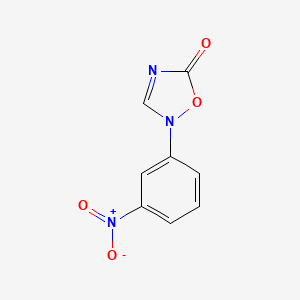
1-(2,4-Dichloro-5-methylbenzene-1-sulfonyl)hydrazine-1-carbohydrazonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichloro-5-methylbenzene-1-sulfonyl)hydrazine-1-carbohydrazonamide is a complex organic compound that features a benzene ring substituted with chlorine and methyl groups, along with sulfonyl and hydrazine functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichloro-5-methylbenzene-1-sulfonyl)hydrazine-1-carbohydrazonamide typically involves multiple steps. One common method starts with the nitration of 2,4-dichlorotoluene to introduce nitro groups, followed by reduction to form the corresponding amine. This amine can then be sulfonated to introduce the sulfonyl group. The final step involves the reaction with hydrazine to form the hydrazine-1-carbohydrazonamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(2,4-Dichloro-5-methylbenzene-1-sulfonyl)hydrazine-1-carbohydrazonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
科学研究应用
1-(2,4-Dichloro-5-methylbenzene-1-sulfonyl)hydrazine-1-carbohydrazonamide has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor, given its ability to interact with specific enzymes or proteins.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as antimicrobial or anticancer activity.
Industry: It may be used in the production of dyes, agrochemicals, or other industrial chemicals.
作用机制
The mechanism of action of 1-(2,4-Dichloro-5-methylbenzene-1-sulfonyl)hydrazine-1-carbohydrazonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and hydrazine groups are particularly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter cellular pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,4-Dichlorobenzene: A simpler compound with similar chlorine substitutions on the benzene ring.
Sulfonylhydrazines: A class of compounds with similar sulfonyl and hydrazine functional groups.
Methylbenzenes: Compounds with methyl substitutions on the benzene ring.
Uniqueness
1-(2,4-Dichloro-5-methylbenzene-1-sulfonyl)hydrazine-1-carbohydrazonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both sulfonyl and hydrazine groups allows for diverse interactions with other molecules, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
140451-27-0 |
|---|---|
分子式 |
C8H11Cl2N5O2S |
分子量 |
312.18 g/mol |
IUPAC 名称 |
1,2-diamino-1-(2,4-dichloro-5-methylphenyl)sulfonylguanidine |
InChI |
InChI=1S/C8H11Cl2N5O2S/c1-4-2-7(6(10)3-5(4)9)18(16,17)15(13)8(11)14-12/h2-3H,12-13H2,1H3,(H2,11,14) |
InChI 键 |
VYYVNACYATXPBZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N(C(=NN)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


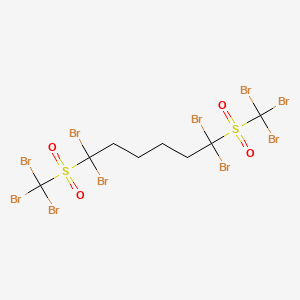

![4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-enal](/img/structure/B14285476.png)
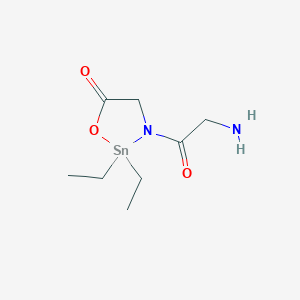
![Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate](/img/structure/B14285485.png)
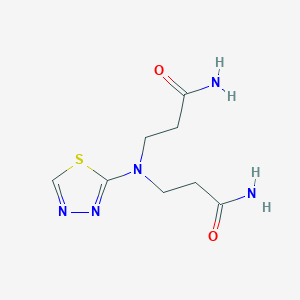
![3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid](/img/structure/B14285527.png)
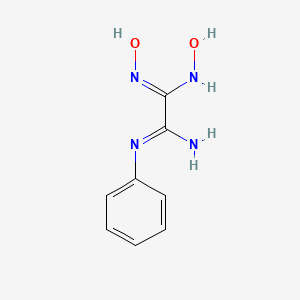
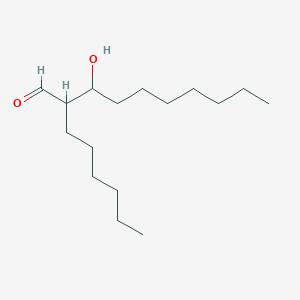
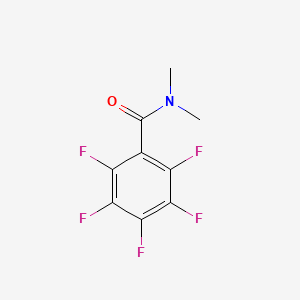
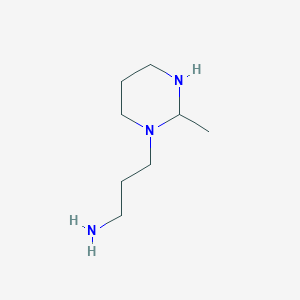
![1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285546.png)

